Antitumor Derivative Potency: Thiazole-4-carbohydrazide-Derived Hydrazones vs. 5-Fluorouracil in MCF-7, BGC-823, and HepG2 Cell Lines
Derivatives synthesized from thiazole-4-carbohydrazide scaffold demonstrate superior cytotoxic potency compared to the clinical standard 5-fluorouracil (5-Fu). Among 46 evaluated 2,4,5-trisubstituted 1,3-thiazole derivatives containing hydrazide-hydrazone moieties, eighteen compounds exhibited higher inhibitory activity than 5-Fu across five human cancer cell lines [1]. The most potent derivative T38 (synthesized from thiazole-4-carbohydrazide building block) achieved an IC50 of 1.11 μg/mL against HepG2 hepatocellular carcinoma cells, while T26 achieved IC50 of 1.67 μg/mL against BGC-823 gastric cancer cells, and T1 achieved IC50 of 2.21 μg/mL against MCF-7 breast cancer cells [2].
| Evidence Dimension | Cytotoxic activity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | Derivative T38: IC50 = 1.11 μg/mL (HepG2); Derivative T26: IC50 = 1.67 μg/mL (BGC-823); Derivative T1: IC50 = 2.21 μg/mL (MCF-7) |
| Comparator Or Baseline | 5-Fluorouracil (5-Fu): all eighteen active derivatives displayed higher inhibitory activity than 5-Fu across MCF-7, HepG2, BGC-823, Hela, and A549 cell lines |
| Quantified Difference | Eighteen of 46 derivatives exceed 5-Fu potency; best derivative T38 shows substantial potency in single-digit μg/mL range against HepG2 |
| Conditions | In vitro cytotoxicity assay; MCF-7 (breast), HepG2 (liver), BGC-823 (gastric), Hela (cervical), A549 (lung) cell lines |
Why This Matters
Procurement of thiazole-4-carbohydrazide enables access to a derivatization space that has produced multiple compounds with potency exceeding a clinically established chemotherapeutic agent, supporting hit-to-lead campaigns in oncology research.
- [1] He H, Wang X, Shi L, Yin W, Yang Z, He H, Liang Y. Bioorg. Med. Chem. Lett. 2016, 26(14), 3263–3270. View Source
- [2] He H et al. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide–hydrazone and carboxamide moiety. Bioorg. Med. Chem. Lett. 2016. View Source
